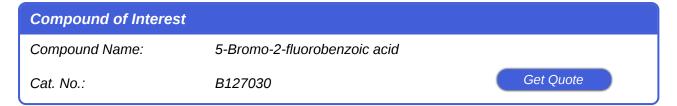


Spectroscopic Profile of 5-Bromo-2fluorobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-2-fluorobenzoic acid** (CAS No. 146328-85-0). The information presented herein is essential for the characterization and utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Core Spectroscopic Data

The spectroscopic data for **5-Bromo-2-fluorobenzoic acid** is summarized in the tables below. This information is critical for confirming the identity and purity of the compound.

Table 1: General Properties of 5-Bromo-2-fluorobenzoic Acid

Property	Value
Molecular Formula	C7H4BrFO2
Molecular Weight	219.01 g/mol [1][2]
CAS Number	146328-85-0[1][2]
Appearance	White to off-white solid



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **5-Bromo-2-fluorobenzoic acid**.

Table 2: 1H NMR Spectral Data of 5-Bromo-2-fluorobenzoic Acid

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~10-13	Singlet (broad)	-	СООН
~8.1-8.2	Doublet of Doublets	~2.5, ~0.5	H-6
~7.7-7.8	Doublet of Doublets	~8.8, ~2.5	H-4
~7.2-7.3	Doublet of Doublets	~8.8, ~4.5	H-3

Note: The provided ¹H NMR data is predicted, as experimental data is not readily available in the public domain. A certificate of analysis for a commercial sample confirms the ¹H-NMR spectrum is "Consistent with structure" but does not provide specific peak assignments[3].

Table 3: 13C NMR Spectral Data of 5-Bromo-2-fluorobenzoic Acid

Chemical Shift (δ) ppm	Assignment
~165 (d, J ≈ 2 Hz)	C=O
~162 (d, J ≈ 250 Hz)	C-F
~138 (d, J ≈ 8 Hz)	C-4
~132 (d, J ≈ 3 Hz)	C-6
~120 (d, J ≈ 25 Hz)	C-3
~118 (d, J ≈ 4 Hz)	C-5
~115 (d, J ≈ 12 Hz)	C-1



Note: The provided ¹³C NMR data is predicted, as experimental data is not readily available in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While specific peak values from a spectrum are not publicly available, the expected characteristic absorption bands for **5-Bromo-2-fluorobenzoic acid** are listed below. The presence of IR spectra for this compound is noted in the PubChem database[1].

Table 4: Characteristic IR Absorption Bands for 5-Bromo-2-fluorobenzoic Acid

Wavenumber (cm ⁻¹)	Functional Group
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~1700	C=O stretch (Carboxylic Acid)
~1600, ~1475	C=C stretch (Aromatic Ring)
~1250	C-O stretch (Carboxylic Acid)
~1100	C-F stretch
Below 800	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The expected molecular ion peak and major fragmentation patterns for **5-Bromo-2-fluorobenzoic acid** are outlined below.

Table 5: Mass Spectrometry Data of 5-Bromo-2-fluorobenzoic Acid



m/z	lon
218/220	[M] ⁺ (Molecular Ion, bromine isotopes)
201/203	[M-OH]+
173/175	[M-COOH]+
122	[C ₆ H ₃ FBr] ⁺
94	[C₅H₃F]+

Note: The provided MS fragmentation data is predicted based on the structure of the molecule, as experimental data is not readily available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-fluorobenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
 resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts
 per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy



- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid 5-Bromo-2-fluorobenzoic acid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
 Then, the sample spectrum is acquired. The instrument collects an interferogram, which is
 then Fourier-transformed to produce the final infrared spectrum. Typically, 16 to 32 scans are
 co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. In EI, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecular ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-fluorobenzoic acid**.



Sample Preparation Solid Sample (5-Bromo-2-fluorobenzoic acid) For NMR For FT-IR Dissolution in **Direct Application** Direct Infusion/GC-MS/LC-MS **Deuterated Solvent** to ATR Crystal Spectroscopic Analysis NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (1H, 13C) Data Processing & Interpretation Fourier Transform & FID Processing & Spectrum Analysis & **Spectral Analysis** Peak Identification Fragmentation Pattern Final Output

General Workflow for Spectroscopic Analysis

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Structural Elucidation & Purity Assessment

Caption: Workflow of Spectroscopic Analysis.



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